LogP Differential: Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- Is ~3‑Fold More Hydrophilic Than N‑Methyl and N‑Desalkyl Analogs
The N‑ethyl substituent on the target compound drives a markedly lower lipophilicity compared with the closest N‑alkyl congeners. The calculated LogP of 0.38 for the target contrasts with 1.27 for the N‑methyl analogue and 1.32 for the N‑desalkyl (secondary amide) analogue , corresponding to a >3‑fold reduction in predicted octanol–water partitioning.
| Evidence Dimension | Calculated LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.38 |
| Comparator Or Baseline | N‑Methyl analogue (CAS 403793-51-1): LogP = 1.27; N‑Desalkyl analogue (CAS 19785-40-1): LogP = 1.32 |
| Quantified Difference | Target LogP is 0.89 units lower than N‑methyl and 0.94 units lower than N‑desalkyl analogue |
| Conditions | Data from Chemsrc physicochemical databases; LogP calculated by fragment‑based method (same methodology across all three entries) |
Why This Matters
This quantifiable hydrophilicity advantage makes the N‑ethyl compound preferred for aqueous‑based screening cascades and formulation matrices where excessive lipophilicity of the N‑methyl or N‑desalkyl congeners causes aggregation, non‑specific binding, or poor solubility.
